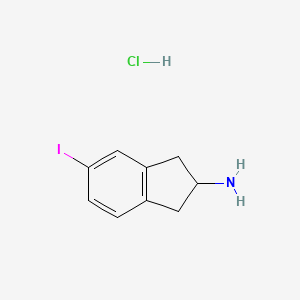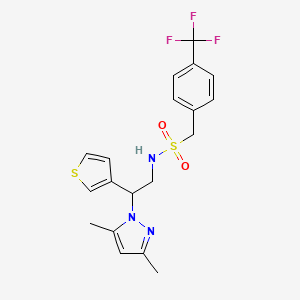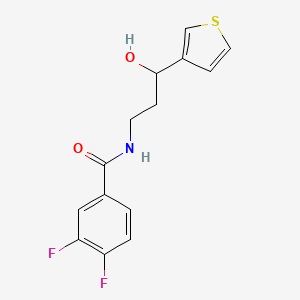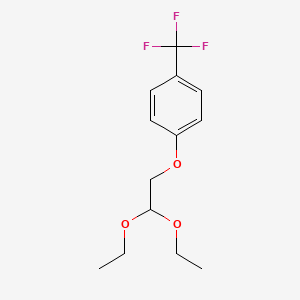
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene, also known as 1,4-Diethoxy-2-(trifluoromethyl)benzene, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. It is an aromatic compound with a molecular formula of C9H12F3O2. This compound is commonly used in the synthesis of other organic compounds, as well as in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical compound that can accept a pair of electrons from another molecule. This allows the compound to form a covalent bond with other molecules, thus allowing it to act as a catalyst for various chemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, it has been shown to have some effect on the activity of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene in laboratory experiments is its stability. It is a relatively stable compound, which makes it ideal for use in a wide range of laboratory experiments. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of this compound is its toxicity. It is classified as a hazardous material, and therefore must be handled with extreme care.
Orientations Futures
The future of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is promising. It has a wide range of potential applications in the scientific and pharmaceutical fields, and its use as a building block for the synthesis of other organic compounds is likely to continue to grow. Additionally, there is potential for the development of new drugs and materials using this compound. Additionally, further research into its biochemical and physiological effects is needed to better understand its potential applications. Finally, research into its mechanism of action and its toxicity is needed to ensure its safe use in laboratory experiments.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is used in a wide range of scientific research applications. It is commonly used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, it is used as a reagent in the synthesis of other compounds, such as polymers, surfactants, and catalysts.
Propriétés
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKODZVXSMOOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

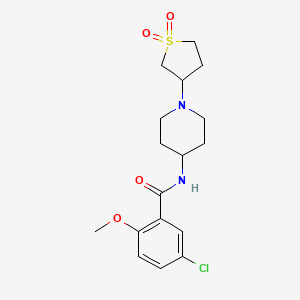
![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)
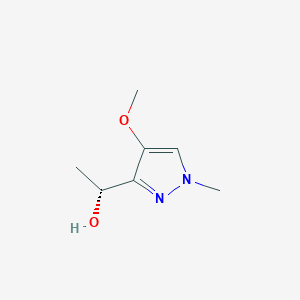
![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)
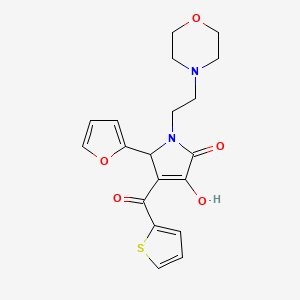
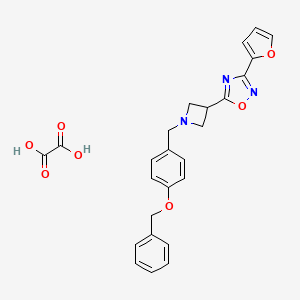
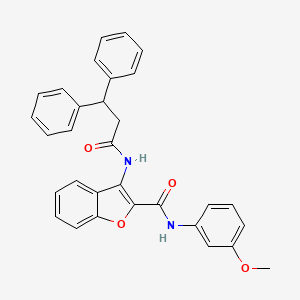
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)
![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
